4-(4-Fluoroanilino)-4-oxobut-2-enoic acid chemical properties and structure
4-(4-Fluoroanilino)-4-oxobut-2-enoic acid chemical properties and structure
An In-Depth Technical Guide to 4-(4-Fluoroanilino)-4-oxobut-2-enoic Acid
Abstract
This technical guide provides a comprehensive overview of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid, a fluorinated maleanilic acid derivative of significant interest in medicinal chemistry and materials science. We delve into its core chemical properties, stereochemistry, and structural features. This document outlines a robust, field-proven protocol for its synthesis via the nucleophilic ring-opening of maleic anhydride, supported by mechanistic insights. Furthermore, we detail standard methodologies for its structural elucidation using modern spectroscopic techniques and explore its chemical reactivity, focusing on the critical cyclization reaction to form N-(4-fluorophenyl)maleimide. The guide concludes by discussing the potential applications of this compound and its derivatives as precursors for advanced polymers and as scaffolds for novel therapeutic agents, providing a forward-looking perspective for researchers in the field.
Introduction
4-(4-Fluoroanilino)-4-oxobut-2-enoic acid is a synthetic organic compound belonging to the class of N-substituted maleanilic acids. These molecules are characterized by a central four-carbon backbone containing a carboxylic acid, an amide, and a carbon-carbon double bond. The reaction between an aniline derivative and maleic anhydride is a well-established route to these compounds.[1] The presence of a fluorine atom on the phenyl ring imparts unique electronic properties, enhancing metabolic stability and binding affinities in biological systems, making it a compound of interest for drug development.
Moreover, maleanilic acids are crucial intermediates in the synthesis of N-substituted maleimides, a class of compounds widely used as versatile building blocks in polymer chemistry and bioconjugation.[2][3] This guide serves as a technical resource for researchers and drug development professionals, offering a detailed examination of the synthesis, characterization, and chemical behavior of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid, thereby providing a solid foundation for its application in advanced scientific research.
Chemical Identity and Molecular Structure
The fundamental identity of this compound is established by its unique combination of functional groups, which dictates its chemical behavior and potential applications.
Compound Identification
A summary of the key identifiers for 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid is provided below.
| Identifier | Value |
| IUPAC Name | (2Z)-4-((4-Fluorophenyl)amino)-4-oxobut-2-enoic acid |
| Synonyms | N-(4-Fluorophenyl)maleanilic acid |
| CAS Number | 119322-47-3 |
| Molecular Formula | C₁₀H₈FNO₃ |
| Molecular Weight | 209.17 g/mol |
Molecular Structure and Stereochemistry
The structure of 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid is defined by several key features: a carboxylic acid, a secondary amide, an aromatic ring substituted with fluorine, and a carbon-carbon double bond.
The synthesis from maleic anhydride inherently produces the (Z)-isomer (cis), where the carboxyl and amide groups are on the same side of the double bond. This configuration is often referred to as a maleanilic acid structure. The corresponding (E)-isomer (trans), known as a fumaranilic acid derivative, can sometimes be formed through isomerization under acidic or thermal conditions.[4] This guide focuses on the (Z)-isomer, which is the direct product of the described synthesis.
Synthesis and Purification
The synthesis of N-substituted maleanilic acids is a classic example of nucleophilic acyl substitution. The reaction is typically high-yielding, rapid, and can be performed under mild or even solvent-free conditions.[1]
Mechanistic Rationale
The synthesis proceeds via the nucleophilic attack of the amino group of 4-fluoroaniline on one of the carbonyl carbons of maleic anhydride. The lone pair of electrons on the nitrogen atom acts as the nucleophile. This attack leads to the opening of the anhydride ring, forming a tetrahedral intermediate which then collapses to yield the final amic acid product. The choice of a non-protic solvent like diethyl ether or acetone is strategic; it solubilizes the reactants without competing in the reaction, allowing the amine to be the sole nucleophile. Performing the reaction at or below room temperature is crucial to control the exothermicity and prevent potential side reactions, including isomerization to the more thermodynamically stable but often less desired (E)-isomer.[5]
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials and Equipment:
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Maleic anhydride (1.0 eq)
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4-Fluoroaniline (1.0 eq)
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Anhydrous diethyl ether
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Three-necked flask with magnetic stirrer, dropping funnel, and reflux condenser
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Ice bath
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Büchner funnel and filtration flask
Procedure:
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Preparation: In a three-necked flask, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether (approx. 10-12 mL per gram of anhydride). Stir until all solid has dissolved.[5]
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Reaction: Prepare a solution of 4-fluoroaniline (1.0 eq) in a minimal amount of anhydrous diethyl ether. Add this solution dropwise to the stirred maleic anhydride solution over 15-20 minutes. Maintain the temperature between 15–20°C using a water bath. A thick, cream-colored precipitate will form almost immediately.
-
Completion: After the addition is complete, continue stirring the suspension at room temperature for 1 hour to ensure the reaction goes to completion.[5]
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Isolation: Cool the flask in an ice bath for 15 minutes. Collect the solid product by suction filtration using a Büchner funnel.
-
Purification: Wash the filter cake with two small portions of cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the fine, cream-colored powder under vacuum to yield the final product. Yields are typically excellent, often exceeding 95%.
Validation: The success of the synthesis can be confirmed by Thin Layer Chromatography (TLC) using a 1:1 hexane:ethyl acetate solvent system, where the product should show a single spot with an Rf value distinct from the starting materials.[6] Further validation is achieved through melting point determination and the spectroscopic methods outlined in the next section.
Structural Elucidation
Confirmation of the chemical structure is paramount and is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known spectral properties of analogous N-aryl maleanilic acids.[1]
| Technique | Expected Observations |
| ¹H NMR | ~10.5-11.5 ppm: Broad singlet, 1H (Amide N-H).~9.5-10.5 ppm: Very broad singlet, 1H (Carboxylic acid O-H).~7.0-7.8 ppm: Two multiplets (AA'BB' system), 4H total (Aromatic protons).~6.3 & 6.5 ppm: Two doublets (J ≈ 6 Hz), 1H each (Z-alkene protons). |
| ¹³C NMR | ~165-170 ppm: Two distinct signals (Amide and Carboxylic C=O).~130-140 ppm: Signals for aromatic carbons and alkene carbons. The carbon attached to fluorine will show a large coupling constant (¹JCF). |
| FT-IR (cm⁻¹) | 3400-3200: N-H stretch (amide).3300-2500: Broad O-H stretch (carboxylic acid dimer).~1710: C=O stretch (carboxylic acid).~1640: C=O stretch (Amide I band).~1540: N-H bend/C-N stretch (Amide II band). |
| Mass Spec. | [M+H]⁺: Expected at m/z 210.05.[M-H]⁻: Expected at m/z 208.04. |
Chemical Reactivity and Applications
The rich functionality of 4-(4-fluoroanilino)-4-oxobut-2-enoic acid makes it a versatile intermediate for further chemical transformations.
Key Reactivity: Cyclization to N-(4-Fluorophenyl)maleimide
The most significant reaction of this compound is its dehydration-induced cyclization to form N-(4-fluorophenyl)maleimide. This transformation is typically achieved by heating the maleanilic acid in acetic anhydride with a catalytic amount of sodium acetate.[3][5]
Mechanism Insight: The reaction proceeds via the formation of a mixed anhydride between the carboxylic acid group and acetic anhydride. This activates the carboxyl group, making it highly susceptible to intramolecular nucleophilic attack by the amide nitrogen. Subsequent elimination of acetic acid yields the stable five-membered maleimide ring. This reaction is a cornerstone for accessing the maleimide functional group, which is highly valued in materials science and bioconjugation.
Potential Applications
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Advanced Polymers: As the precursor to N-(4-fluorophenyl)maleimide, this compound is integral to the synthesis of high-performance polymers. Maleimides are used to create thermally stable polyimides and are key components in self-healing polymer networks based on the furan-maleimide Diels-Alder reaction.[7][8]
-
Drug Discovery and Medicinal Chemistry: The maleanilic acid scaffold itself is of interest. Derivatives have shown potential antibacterial and anti-inflammatory activity.[9] The combination of a carboxylic acid, an amide, and a fluorinated aromatic ring provides multiple points for hydrogen bonding and hydrophobic interactions, making it an attractive starting point for fragment-based drug design. The corresponding maleimide can also act as a Michael acceptor, enabling covalent modification of biological targets.
Conclusion
4-(4-Fluoroanilino)-4-oxobut-2-enoic acid is a readily accessible and highly versatile chemical intermediate. Its synthesis is straightforward and efficient, and its structure can be unambiguously confirmed with standard analytical techniques. The dual utility of this compound—both as a potential bioactive scaffold and as a direct precursor to the industrially significant N-(4-fluorophenyl)maleimide—positions it as a valuable tool for researchers in drug development, polymer science, and materials chemistry. Future investigations into its biological activity profile and its incorporation into novel macromolecular architectures are promising avenues for continued research.
References
-
Cooley, J. H., & Williams, R. V. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Taylor & Francis Online. Available at: [Link]
-
Al-Azawi, F. J., & Al-Mulla, A. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. IOSR Journal of Applied Chemistry. Available at: [Link]
-
Nief, F. A., et al. (2012). Solvent free preparation of N-substituted maleanilic acid. SciSpace. Available at: [Link]
-
Searle, N. E., & Cava, M. P. (1963). N-Phenylmaleimide. Organic Syntheses. Available at: [Link]
- Barrett, J. C. (1992). Process for the manufacture of n-phenylmaleimide. Google Patents (US5136052A).
-
Cooley, J. H., & Williams, R. V. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 4-Anilino-4-oxobut-2-enoic acid. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Perdih, F., & Perdih, A. (2001). Synthesis and Spectroscopic Evidences of N-Arylmaleimides and N-Aryl-2,3-dimethylmaleimides. Acta Chimica Slovenica. Available at: [Link]
-
Mutlaq, D. Z., & Abd, M. S. (2021). Synthesis and biological activity of some maleimide derivatives. Journal of Education for Pure Science. Available at: [Link]
-
Mutlaq, D. Z., & Abd, M. S. (2021). Synthesis and biological activity of some maleimide derivatives. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2020). Bioactivities and Structure-Activity Relationships of Maslinic Acid Derivatives: A Review. Molecules. Available at: [Link]
-
Awad, A. A. H., & Kareem, M. M. (2022). Synthesis of biological active compounds based on derivatives of maleimide. AIP Conference Proceedings. Available at: [Link]
-
Gandini, A., et al. (2021). Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. MDPI. Available at: [Link]
-
Aydin, M., & Aydin, M. (2022). Maleic Anhydride-Derived Copolymers Conjugated with Beta-Lactam Antibiotics: Synthesis, Characterization, In Vitro Activity/Stability Tests with Antibacterial Studies. MDPI. Available at: [Link]
-
Pratama, P. A., et al. (2013). The role of maleimide structure in the healing of furan-functionalized epoxy–amine thermosets. Polymer Chemistry. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. tandfonline.com [tandfonline.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. US5136052A - Process for the manufacture of n-phenylmaleimide - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The role of maleimide structure in the healing of furan-functionalized epoxy–amine thermosets - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Bioactivities and Structure-Activity Relationships of Maslinic Acid Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
